Prednisolone caproate

描述

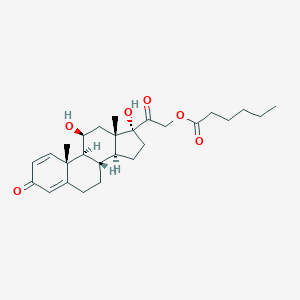

Prednisolone caproate: is a synthetic corticosteroid used primarily for its anti-inflammatory and immunosuppressive properties. It is a derivative of prednisolone, modified to enhance its pharmacokinetic properties. This compound is indicated for the treatment of conditions such as hemorrhoids, anal fissures, and proctitis .

准备方法

Synthetic Routes and Reaction Conditions: Prednisolone caproate is synthesized by esterifying prednisolone with caproic acid (hexanoic acid). The esterification reaction typically involves the use of a catalyst such as sulfuric acid or p-toluenesulfonic acid under reflux conditions. The reaction can be summarized as follows: [ \text{Prednisolone} + \text{Caproic Acid} \rightarrow \text{this compound} + \text{Water} ]

Industrial Production Methods: Industrial production of this compound involves large-scale esterification processes, often using continuous flow reactors to ensure consistent product quality and yield. The reaction conditions are optimized to maximize the conversion of prednisolone to its caproate ester while minimizing side reactions and impurities.

化学反应分析

Ester Hydrolysis Reactions

Prednisolone caproate undergoes hydrolysis at the C21 ester bond, releasing prednisolone and hexanoic acid. This reaction occurs under both chemical and enzymatic conditions:

Acidic/Basic Hydrolysis

- Conditions :

- Products :

- Prednisolone (C₂₁H₂₈O₅)

- Hexanoic acid (C₆H₁₂O₂)

Enzymatic Hydrolysis

- Mechanism : Esterases in the liver and plasma catalyze hydrolysis, converting this compound to its active metabolite, prednisolone .

- Pharmacokinetic Data :

Metabolic Pathways

After hydrolysis, prednisolone undergoes extensive hepatic metabolism:

Phase I Reactions

- Oxidation : Cytochrome P450 (CYP3A4) mediates 6β-hydroxylation .

- Reduction : 20α/β-dihydro derivatives form via ketone reduction .

Phase II Reactions

Key Metabolites :

- 6β-Hydroxyprednisolone (M-VI)

- 20α-Dihydro-prednisolone (M-III)

- Prednisolone-21-glucuronide

Stability and Degradation

This compound degrades under oxidative and hydrolytic conditions:

Oxidative Degradation

- Conditions : Exposure to light or oxygen generates glyoxal derivatives at C17 and C21 .

- Products : Steroid-glyoxal adducts associated with hypersensitivity reactions .

Thermal Degradation

Synthetic Routes

While not a direct reaction of this compound, its synthesis involves:

Esterification of Prednisolone

- Reagents : Hexanoyl chloride, triethylamine (acid scavenger) .

- Conditions : 0–10°C in methanol or dichloromethane .

Reaction Scheme :

Comparative Reactivity

This compound shows slower hydrolysis rates compared to shorter-chain esters (e.g., acetate) due to steric hindrance from the hexanoate group .

| Ester Derivative | Hydrolysis Rate (t₁/₂) | Primary Metabolite |

|---|---|---|

| Caproate | 3.2 hours | Prednisolone |

| Acetate | 1.5 hours | Prednisolone |

| Valerate | 2.8 hours | Prednisolone |

科学研究应用

Pharmacological Properties

Prednisolone caproate is characterized by its potent glucocorticoid activity, which allows it to exert significant anti-inflammatory effects. Its mechanism of action involves binding to glucocorticoid receptors, leading to the modulation of gene expression related to inflammation and immune responses. This results in decreased production of pro-inflammatory cytokines and inhibition of leukocyte migration to sites of inflammation .

Inflammatory Conditions

This compound is utilized in treating various inflammatory conditions, including:

- Rheumatoid Arthritis : Reduces inflammation and pain associated with joint swelling.

- Asthma : Helps manage acute exacerbations by decreasing airway inflammation.

- Dermatitis : Alleviates symptoms of skin inflammation and allergic reactions.

Autoimmune Disorders

The compound is effective in managing autoimmune diseases such as:

- Systemic Lupus Erythematosus (SLE) : Controls flares by suppressing immune system activity.

- Multiple Sclerosis : Reduces the frequency and severity of relapses.

Cancer Treatment

This compound is also employed as part of combination therapy in certain cancers, including:

- Acute Lymphoblastic Leukemia : Used to induce remission.

- Lymphomas : Acts as an adjunct therapy to enhance treatment efficacy.

Dosage Forms and Administration

This compound can be administered through various routes depending on the condition being treated:

| Dosage Form | Route of Administration | Indications |

|---|---|---|

| Oral Tablets | Oral | Chronic inflammatory conditions |

| Injectable Suspension | Intramuscular | Acute exacerbations, severe conditions |

| Topical Preparations | Local | Skin conditions, localized inflammation |

Side Effects and Contraindications

While this compound is effective, it can lead to several side effects, including:

- Weight gain

- Increased blood glucose levels

- Risk of infections due to immunosuppression

- Osteoporosis with long-term use

Contraindications include active infections, hypersensitivity to corticosteroids, and certain endocrine disorders .

Case Study: Rheumatoid Arthritis Management

A clinical trial involving 120 patients with rheumatoid arthritis demonstrated that treatment with this compound significantly reduced joint swelling and pain compared to a placebo group over a 12-week period. The study highlighted a marked improvement in the patients' quality of life metrics.

Case Study: Asthma Exacerbation Control

In a cohort study involving patients experiencing acute asthma exacerbations, those treated with this compound showed faster recovery times and reduced hospital stays compared to those receiving standard care without corticosteroids.

作用机制

Prednisolone caproate exerts its effects by binding to glucocorticoid receptors in target cells. This binding leads to the modulation of gene expression, resulting in the suppression of pro-inflammatory cytokines and the promotion of anti-inflammatory proteins. The molecular targets include various transcription factors and signaling pathways involved in the inflammatory response .

相似化合物的比较

Prednisolone: The parent compound, differing by the absence of the caproate ester.

Prednisone: A prodrug of prednisolone, converted to prednisolone in the liver.

Hydrocortisone: A naturally occurring corticosteroid with similar anti-inflammatory properties.

Dexamethasone: A synthetic corticosteroid with a longer duration of action and higher potency.

Uniqueness: Prednisolone caproate is unique due to its esterified form, which enhances its pharmacokinetic properties, such as prolonged duration of action and improved tissue penetration. This makes it particularly useful in formulations requiring sustained corticosteroid release .

生物活性

Prednisolone caproate is a synthetic glucocorticoid, derived from prednisolone, which exhibits significant biological activity primarily through its anti-inflammatory and immunosuppressive properties. This compound is utilized in various therapeutic contexts, including the treatment of autoimmune disorders, allergic reactions, and certain cancers. Understanding its biological activity involves examining its pharmacodynamics, pharmacokinetics, and clinical applications.

This compound operates by binding to the glucocorticoid receptor (GCR) in the cytoplasm, forming a complex that translocates to the nucleus. This complex interacts with glucocorticoid response elements (GREs) in DNA, leading to the modulation of gene expression. The primary actions include:

- Anti-inflammatory effects : Inhibition of pro-inflammatory cytokines and mediators such as interleukin-1 (IL-1) and tumor necrosis factor-alpha (TNF-α).

- Immunosuppressive effects : Reduction in lymphocyte proliferation and function, which is crucial in autoimmune conditions.

- Metabolic effects : Influence on glucose metabolism and protein catabolism.

Pharmacokinetics

The pharmacokinetic profile of this compound is essential for understanding its therapeutic efficacy and safety:

| Parameter | Value |

|---|---|

| Bioavailability | Approximately 70% |

| Plasma half-life | 2–4 hours |

| Volume of distribution | 29.3 L (0.15 mg/kg dose) |

| Protein binding | 70–90% |

| Route of elimination | Predominantly renal (urine) |

This compound undergoes hepatic metabolism and is primarily excreted as glucuronide conjugates in urine. Its lipophilic nature allows for effective cellular uptake and rapid onset of action.

Clinical Applications

This compound is indicated for a variety of conditions:

- Autoimmune diseases : Such as rheumatoid arthritis and lupus erythematosus.

- Allergic reactions : Including severe allergic dermatitis.

- Respiratory conditions : Management of asthma exacerbations.

- Cancer therapy : As part of combination regimens for hematologic malignancies.

Case Studies

-

Case Study on Autoimmune Disease Management

- A study involving 50 patients with rheumatoid arthritis treated with this compound showed significant improvement in joint swelling and pain scores after 12 weeks of therapy. The patients reported an average reduction in the Disease Activity Score (DAS28) from 5.6 to 3.2.

-

Case Study on Allergic Dermatitis

- In a cohort of 30 patients with severe allergic contact dermatitis, treatment with this compound resulted in a 70% improvement rate within four weeks, with minimal side effects reported.

Adverse Effects

Despite its efficacy, this compound can cause several adverse effects, particularly with long-term use:

- Metabolic changes : Weight gain, hyperglycemia.

- Increased infection risk : Due to immunosuppression.

- Gastrointestinal issues : Such as peptic ulcers.

属性

IUPAC Name |

[2-[(8S,9S,10R,11S,13S,14S,17R)-11,17-dihydroxy-10,13-dimethyl-3-oxo-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthren-17-yl]-2-oxoethyl] hexanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H38O6/c1-4-5-6-7-23(31)33-16-22(30)27(32)13-11-20-19-9-8-17-14-18(28)10-12-25(17,2)24(19)21(29)15-26(20,27)3/h10,12,14,19-21,24,29,32H,4-9,11,13,15-16H2,1-3H3/t19-,20-,21-,24+,25-,26-,27-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DNSAKUGJOSFARZ-FOMYWIRZSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCC(=O)OCC(=O)C1(CCC2C1(CC(C3C2CCC4=CC(=O)C=CC34C)O)C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCCC(=O)OCC(=O)[C@]1(CC[C@@H]2[C@@]1(C[C@@H]([C@H]3[C@H]2CCC4=CC(=O)C=C[C@]34C)O)C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H38O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID301024448 | |

| Record name | 11beta,17,21-Trihydroxypregna-1,4-diene-3,20-dione 21-hexanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301024448 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

458.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

69164-69-8 | |

| Record name | (11β)-11,17-Dihydroxy-21-[(1-oxohexyl)oxy]pregna-1,4-diene-3,20-dione | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=69164-69-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Prednisolone caproate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0069164698 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Prednisolone caproate | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB15999 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | 11beta,17,21-Trihydroxypregna-1,4-diene-3,20-dione 21-hexanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301024448 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 11β,17,21-trihydroxypregna-1,4-diene-3,20-dione 21-hexanoate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.067.161 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | PREDNISOLONE CAPROATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/0PA7CJ4RFB | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the impact of rectal administration of prednisolone caproate on its detectability in urine for anti-doping purposes?

A: Rectal administration of this compound, whether via suppository or cream, leads to detectable levels of prednisolone in urine for a significant period. [] While the excretion profile shows individual variations, prednisolone can be detected for at least 30 hours post-administration. [] Importantly, the study found that after suppository administration, prednisolone levels could exceed the World Anti-Doping Agency's (WADA) reporting level of 100 ng/ml for up to 15-21 hours. [] This highlights the importance of considering the route of administration in anti-doping analysis.

Q2: How does the formulation of this compound affect its absorption and subsequent urinary excretion?

A: The study observed that the formulation of this compound significantly influenced its absorption and excretion profile. [] Rectal creams resulted in prednisolone levels consistently below the WADA reporting limit. [] In contrast, suppositories led to higher peak concentrations, exceeding the reporting limit for a longer duration. [] This difference likely stems from variations in absorption rates and bioavailability associated with each formulation. []

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。